molecular formula C18H24N4O4 B10940548 1-methyl-N-propyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

1-methyl-N-propyl-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10940548
M. Wt: 360.4 g/mol
InChI Key: KSDGSOKDUIDPPK-UHFFFAOYSA-N
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Description

1-METHYL-N-PROPYL-4-{[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methyl group, a propyl group, and a carboxamide group, along with a trimethoxyphenylmethylidene moiety. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-PROPYL-4-{[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine or amide under suitable conditions.

    Introduction of the Trimethoxyphenylmethylidene Moiety: This step involves the condensation of the pyrazole derivative with 2,4,5-trimethoxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N-PROPYL-4-{[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation Products: Corresponding oxidized derivatives.

    Reduction Products: Corresponding reduced derivatives.

    Substitution Products: Substituted pyrazole derivatives.

Scientific Research Applications

1-METHYL-N-PROPYL-4-{[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-N-PROPYL-4-{[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1-METHYL-N-PROPYL-4-AMINO-1H-PYRAZOLE-5-CARBOXAMIDE: A structurally similar compound with different substituents.

    1-METHYL-N-PROPYL-4-HYDROXY-1H-PYRAZOLE-5-CARBOXAMIDE: Another similar compound with a hydroxyl group instead of the trimethoxyphenylmethylidene moiety.

Uniqueness: 1-METHYL-N-PROPYL-4-{[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its trimethoxyphenylmethylidene moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-methyl-N-propyl-4-[(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C18H24N4O4/c1-6-7-19-18(23)17-13(11-21-22(17)2)20-10-12-8-15(25-4)16(26-5)9-14(12)24-3/h8-11H,6-7H2,1-5H3,(H,19,23)

InChI Key

KSDGSOKDUIDPPK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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